(2R,3R)-2-(Trifluoromethyl)oxolane-3-carboxylic acid
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Overview
Description
(2R,3R)-2-(Trifluoromethyl)oxolane-3-carboxylic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to an oxolane ring, which is further substituted with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride under radical conditions . The oxolane ring can be constructed through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for (2R,3R)-2-(Trifluoromethyl)oxolane-3-carboxylic acid may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-(Trifluoromethyl)oxolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
(2R,3R)-2-(Trifluoromethyl)oxolane-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of (2R,3R)-2-(Trifluoromethyl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The oxolane ring and carboxylic acid group may interact with enzymes or receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2-(Difluoromethyl)oxolane-3-carboxylic acid: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
(2R,3R)-2-(Trifluoromethyl)tetrahydrofuran-3-carboxylic acid: Similar structure with a tetrahydrofuran ring instead of an oxolane ring.
Uniqueness
(2R,3R)-2-(Trifluoromethyl)oxolane-3-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it valuable in various applications .
Properties
IUPAC Name |
(2R,3R)-2-(trifluoromethyl)oxolane-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O3/c7-6(8,9)4-3(5(10)11)1-2-12-4/h3-4H,1-2H2,(H,10,11)/t3-,4-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRQBASJUIOWPZ-QWWZWVQMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1C(=O)O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1C(=O)O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2307772-40-1 |
Source
|
Record name | rac-(2R,3R)-2-(trifluoromethyl)oxolane-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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